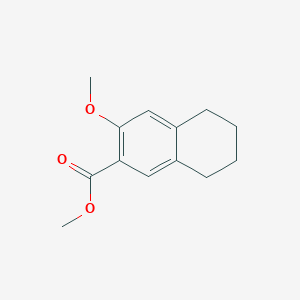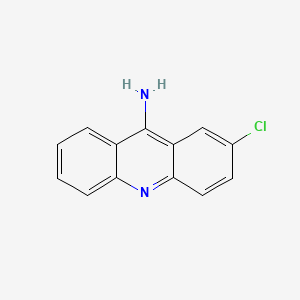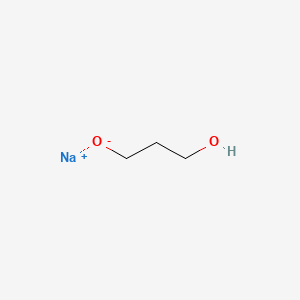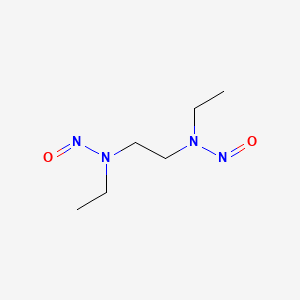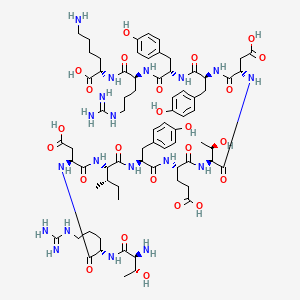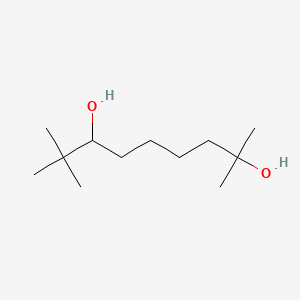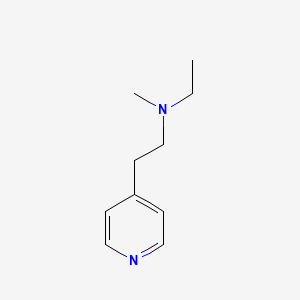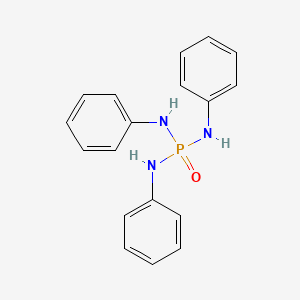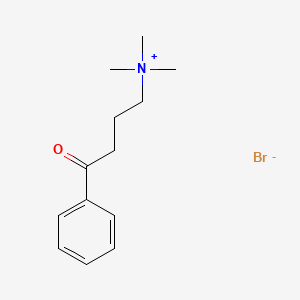
(3-Benzoylpropyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Benzoylpropyl)trimethylammonium bromide is a quaternary ammonium compound with the chemical formula C6H15Br2N. It is a versatile compound used in various fields, including organic synthesis, materials science, and industrial applications. This compound is known for its ability to act as a phase transfer catalyst and surfactant, making it valuable in numerous chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Benzoylpropyl)trimethylammonium bromide can be synthesized through the reaction of 3-bromopropylamine with trimethylamine in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Benzoylpropyl)trimethylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield (3-hydroxypropyl)trimethylammonium bromide .
Applications De Recherche Scientifique
(3-Benzoylpropyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Benzoylpropyl)trimethylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the reaction rate. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which helps in stabilizing transition states and intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyltrimethylammonium tribromide: Another quaternary ammonium compound with similar properties but different applications.
Benzyltrimethylammonium bromide: Shares structural similarities but differs in reactivity and applications.
Uniqueness
(3-Benzoylpropyl)trimethylammonium bromide is unique due to its specific structure, which allows it to act as an effective phase transfer catalyst and surfactant. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
24070-48-2 |
|---|---|
Formule moléculaire |
C13H20BrNO |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
trimethyl-(4-oxo-4-phenylbutyl)azanium;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-14(2,3)11-7-10-13(15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UVZKXUQJHSWMCJ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCC(=O)C1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


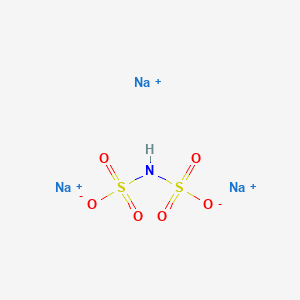
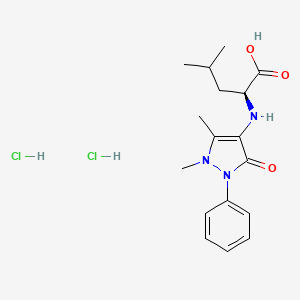
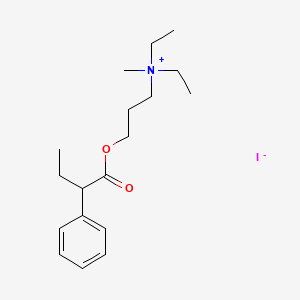
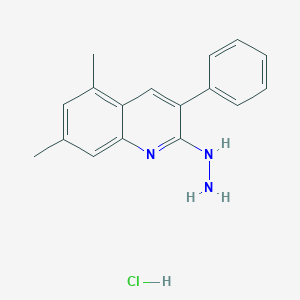
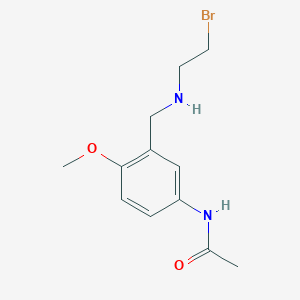
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
